REACTION_CXSMILES
|
[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:30][C:31]2[CH:32]=[N:33][C:34]([NH2:38])=[N:35][C:36]=2[NH2:37])[CH:23]=[C:24]([O:28][CH3:29])[C:25]=1[O:26][CH3:27]>>[CH:1]1[CH:2]=[N:3][C:4]([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[N:5][CH:6]=1.[CH3:18][O:19][C:20]1[CH:21]=[C:22]([CH2:30][C:31]2[CH:32]=[N:33][C:34]([NH2:38])=[N:35][C:36]=2[NH2:37])[CH:23]=[C:24]([O:28][CH3:29])[C:25]=1[O:26][CH3:27] |f:2.3|
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Name
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|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
|
C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N
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Name
|
|
Quantity
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8 mL
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Type
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reactant
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Smiles
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COC=1C=C(C=C(C1OC)OC)CC=2C=NC(=NC2N)N
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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C=1C=NC(=NC1)NS(=O)(=O)C=2C=CC(=CC2)N.COC=1C=C(C=C(C1OC)OC)CC=2C=NC(=NC2N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |